6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis may begin with a substituted aniline or a related aromatic compound.
Cyclization: The key step often involves cyclization to form the quinoline ring. This can be achieved through various methods such as the Skraup synthesis or the Doebner-Miller reaction.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This might include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Exploration of its potential as a therapeutic agent for various diseases.
Industry: Possible applications in the development of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinolinic Acid: An intermediate in the kynurenine pathway of tryptophan metabolism.
Uniqueness
6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-amino-7-methoxy-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-12(15)14(2)10-6-11(16-3)9(13)5-8(7)10/h4-6H,13H2,1-3H3 |
InChI Key |
SBLMUEQLCICOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=CC(=C(C=C12)N)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.